molecular formula C14H12BrN5O2 B2397283 N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 866843-55-2

N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2397283
CAS No.: 866843-55-2
M. Wt: 362.187
InChI Key: MMCDWJIPMNVGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a pyrazolo-pyrimidinone derivative characterized by:

  • A 1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidine core.
  • An acetamide linker connecting the core to a 4-bromophenyl substituent.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O2/c1-19-13-11(6-17-19)14(22)20(8-16-13)7-12(21)18-10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDWJIPMNVGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine scaffold and subsequent acylation with 4-bromophenylacetyl chloride. The reaction conditions and purification methods are crucial for obtaining high yields and purity.

Anticancer Properties

Research indicates that compounds featuring the pyrazolo[3,4-d]pyrimidine structure exhibit potent anticancer activities. A study demonstrated that derivatives of this scaffold can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Specifically, this compound has shown efficacy against both wild-type and mutant forms of EGFR, leading to significant apoptosis in cancer cell lines .

The mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. By targeting specific protein interactions within the EGFR signaling pathway, it disrupts cellular processes that are crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the pyrazolo[3,4-d]pyrimidine ring and substitution patterns on the bromophenyl group can significantly influence potency and selectivity. For instance:

Substituent Effect on Activity
4-Bromo GroupEnhances binding affinity to target proteins
Methyl GroupIncreases lipophilicity and cellular uptake
Acetamide MoietyModulates solubility and bioavailability

Case Studies

  • Inhibition Studies : A series of in vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A431, H1975) .
  • Animal Models : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to induced apoptosis and cell cycle arrest .
  • Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects by targeting multiple pathways involved in tumor progression .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound differs from analogues in key substituents, which influence physicochemical properties and biological interactions:

Compound Name Core Substituent (Position) Aryl/Acetamide Substituent Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide (Target) 1-methyl 4-bromophenyl Bromine (electron-withdrawing) ~414.3 (calculated) Not reported
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 1-phenyl 5-chloro-2-methylphenyl Chlorine, methyl (electron-withdrawing) ~420.9 (calculated) Not reported
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 1-(4-fluorophenyl) benzyl Fluorine (electron-withdrawing) ~405.4 (calculated) Not reported
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide (5c) 3,6-dimethyl, 1-phenyl 4-nitrobenzylidene hydrazide Nitro (electron-withdrawing) ~528.5 (reported) 244–246

Key Observations :

  • Electron Effects : The 4-bromophenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller halogens (e.g., F in ). Bromine’s polarizability may enhance van der Waals interactions in biological targets.
  • Linker Diversity : Unlike hydrazide-hydrazone derivatives (e.g., 5c ), the target’s acetamide linker lacks conjugated π-systems, which may reduce rigidity but improve metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.